Regioisomeric Distinction: 3-Chloro-3',5-difluorobenzhydrol versus 3-Chloro-4'-fluorobenzhydrol
3-Chloro-3',5-difluorobenzhydrol (C13H9ClF2O) contains three halogen substituents (one chloro, two fluoro) distributed asymmetrically across two phenyl rings, whereas the comparator 3-chloro-4′-fluorobenzhydrol (C13H10ClFO) contains only two halogen substituents (one chloro, one fluoro) . This difference in halogen count and positional arrangement constitutes a distinct regioisomeric identity that cannot be functionally replicated by substitution with alternative benzhydrols.
| Evidence Dimension | Halogen substitution pattern and molecular composition |
|---|---|
| Target Compound Data | C13H9ClF2O; MW 254.66 g/mol; substituents: 3′-Cl, 3-F, 5-F |
| Comparator Or Baseline | 3-Chloro-4′-fluorobenzhydrol (CAS 97759-21-2): C13H10ClFO; MW 236.67 g/mol; substituents: 3-Cl, 4′-F |
| Quantified Difference | Difference of 18.0 g/mol in molecular weight; difference of one fluorine atom |
| Conditions | Structural comparison based on established CAS registry data and vendor specifications |
Why This Matters
The additional fluorine atom in the target compound confers increased electronegativity and altered hydrogen bonding capacity that directly influences molecular recognition events in biological systems.
